molecular formula C9H9BrN2 B1521041 5-(Bromomethyl)-1-methyl-1H-indazole CAS No. 1092961-02-8

5-(Bromomethyl)-1-methyl-1H-indazole

Cat. No. B1521041
CAS RN: 1092961-02-8
M. Wt: 225.08 g/mol
InChI Key: GETXVJDRZHCMDS-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, structure, and common uses. It may also include information about its discovery or synthesis .


Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It often includes the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

5-(Bromomethyl)-1-methyl-1H-indazole serves as a key intermediate in the synthesis of various novel indazole derivatives. Slade et al. (2009) demonstrated that protected 5-bromoindazoles could engage in Buchwald reactions to create a range of novel derivatives, underscoring their utility in chemical synthesis (Slade et al., 2009). Additionally, Brahmeshwari et al. (2014) synthesized Substituted-1-((1-tosyl/methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazoles from bromo-1H-indazoles, further elucidating the compound’s role in the creation of antibacterial agents (Brahmeshwari et al., 2014).

Development of Catalytic Agents

The compound finds applications in the development of catalytic agents. For instance, Hurtado et al. (2010) explored the use of 5-(bromomethyl)-1-methyl-1H-indazole in forming palladium(II) complexes with potential applications in ethylene polymerization and C-C coupling reactions (Hurtado et al., 2010).

Pharmaceutical Research

In pharmaceutical research, 5-(Bromomethyl)-1-methyl-1H-indazole derivatives have been studied for potential therapeutic applications. Mphahlele et al. (2020) synthesized 7-carbo-substituted 5-bromo-3-methylindazoles and evaluated them for α-glucosidase inhibition and antioxidant activity, indicating potential applications in diabetes and oxidative stress management (Mphahlele et al., 2020).

Crystallography and Material Science

The compound also plays a role in crystallography and material science. Anuradha et al. (2014) synthesized 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a derivative of 5-(Bromomethyl)-1-methyl-1H-indazole, and analyzed its structure using X-ray crystallography, contributing to the understanding of molecular structures in material sciences (Anuradha et al., 2014).

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound affects a living organism at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential applications or areas of study for the compound. It could include potential uses in industry or medicine, or how it might be modified to create new compounds .

properties

IUPAC Name

5-(bromomethyl)-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-12-9-3-2-7(5-10)4-8(9)6-11-12/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETXVJDRZHCMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CBr)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-1-methyl-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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